

In-Depth Technical Guide: 6-(Methylthio)-1-indanone (CAS 138485-82-2)

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Compound of Interest

Compound Name: 6-(Methylthio)-1-indanone

Cat. No.: B179869

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(Methylthio)-1-indanone**, a sulfur-containing indanone derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information on its properties, outlines a probable synthetic route based on established chemical principles, and discusses the potential biological significance of the broader indanone class, offering a framework for future research and development.

Chemical and Physical Properties

6-(Methylthio)-1-indanone is a solid organic compound.^[1] Key quantitative data is summarized in the table below.

Property	Value	Reference
CAS Number	138485-82-2	[1]
Molecular Formula	C ₁₀ H ₁₀ OS	[1]
Molecular Weight	178.25 g/mol	[1]
Appearance	Solid	[1]
Melting Point	105-109 °C	[1]
SMILES	CSc1ccc2CCC(=O)c2c1	[1]
InChI	1S/C10H10OS/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3	[1]

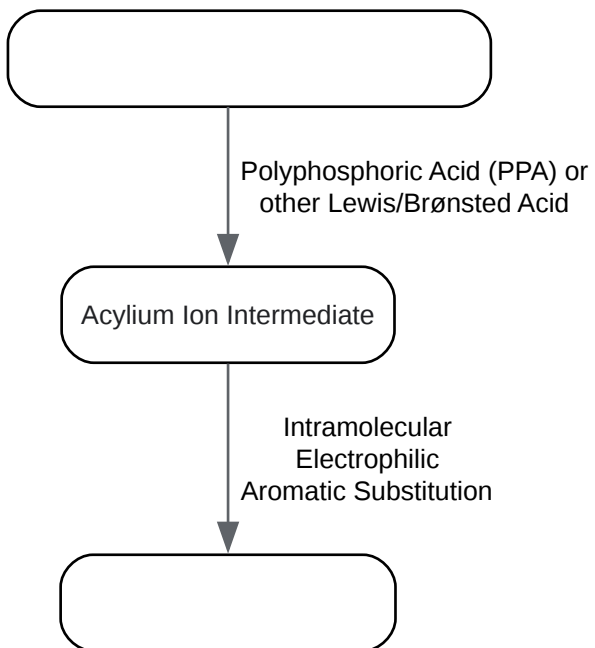
Synthesis and Experimental Protocol

A detailed experimental protocol for the synthesis of **6-(Methylthio)-1-indanone** is not explicitly available in the reviewed literature. However, based on the well-established methods for the synthesis of indanones, a plausible and efficient route is the intramolecular Friedel-Crafts acylation of 3-(4-(methylthio)phenyl)propanoic acid. This method is a cornerstone in the formation of the indanone ring system.

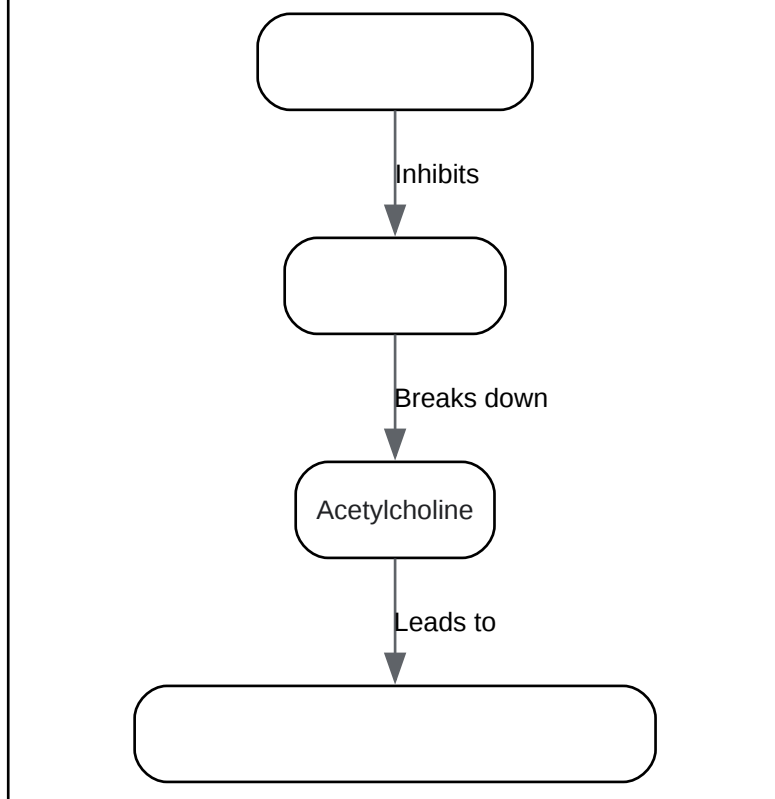
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

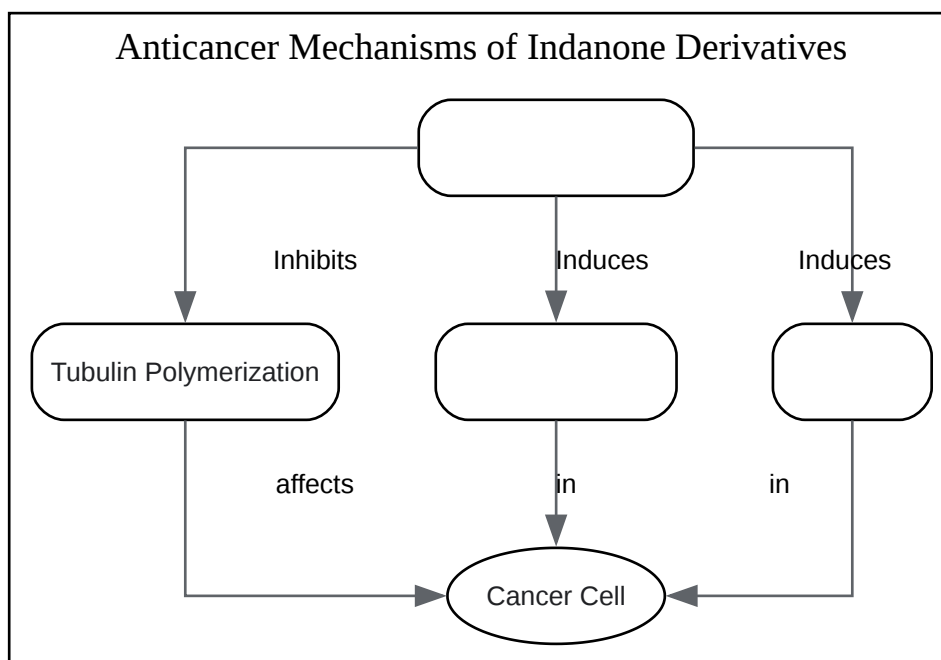
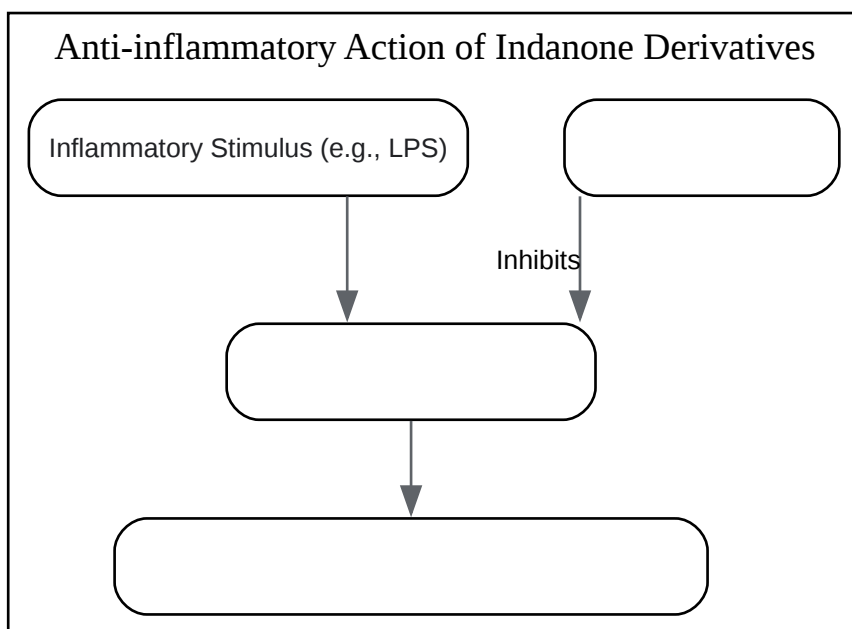
The synthesis of **6-(Methylthio)-1-indanone** can be envisioned to proceed via the cyclization of 3-(4-(methylthio)phenyl)propanoic acid using a strong acid catalyst. This electrophilic aromatic substitution reaction is a standard and effective method for forming the five-membered ring of the indanone core.

Synthesis of 6-(Methylthio)-1-indanone



Cholinesterase Inhibition by Indanone Derivatives





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References

- 1. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
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